Pent-4-en-2-ynal
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Overview
Description
Pent-4-en-2-ynal is an organic compound with the molecular formula C5H4O. It is characterized by the presence of both an alkene and an alkyne functional group, as well as an aldehyde group. This unique combination of functional groups makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-en-2-ynal can be synthesized through several methods. One common method involves the oxidation of 4-penten-2-yn-1-ol using manganese dioxide in methylene chloride . this method has limitations due to environmental concerns and the potential for explosive reactions. An alternative method involves the hydrolysis of a 5,5-dialkoxy-1-penten-3-yne compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of 5,5-dialkoxy-1-penten-3-yne compounds. This method is preferred due to its higher yield and safer reaction conditions compared to the oxidation method .
Chemical Reactions Analysis
Types of Reactions
Pent-4-en-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The alkene and alkyne groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pent-4-en-2-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-4-en-2-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The alkene and alkyne groups can participate in addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pent-2-en-4-ynal: Similar structure but with different positioning of the double and triple bonds.
4,4-Dimethyl-2-pentynal: Contains additional methyl groups, altering its reactivity and properties
Uniqueness
Pent-4-en-2-ynal’s unique combination of functional groups (alkene, alkyne, and aldehyde) makes it particularly versatile in chemical reactions and applications. Its ability to undergo multiple types of reactions and form various products sets it apart from similar compounds .
Properties
IUPAC Name |
pent-4-en-2-ynal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-2-3-4-5-6/h2,5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUBUPKHHQVJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502072 |
Source
|
Record name | Pent-4-en-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74107-90-7 |
Source
|
Record name | Pent-4-en-2-ynal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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